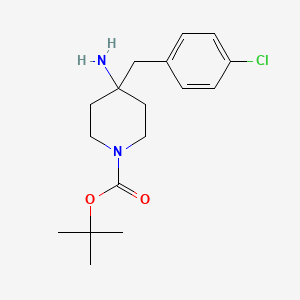

tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a 4-chlorobenzyl substituent, and an amino group at the 4-position of the piperidine ring. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease-targeting chimeras (PROTACs) and kinase inhibitors. Its synthetic routes often involve multi-step procedures, including nucleophilic substitution and carbamate formation, as seen in analogous compounds .

Properties

IUPAC Name |

tert-butyl 4-amino-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMAMXSLJKFCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

In industrial production, the synthesis may be scaled up using similar reaction conditions, with optimizations to improve yield and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate and tert-butyl 4-amino-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate are similar chemical compounds that have applications in pharmaceutical and biochemical research . The primary application of tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate lies in its utility as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). Meanwhile, tert-butyl 4-amino-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules .

Applications in Scientific Research

PROTAC Development:

- Role as a Linker: tert-Butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is used as a linker in PROTACs. PROTACs are bifunctional molecules designed to bind to a target protein and an E3 ubiquitin ligase, which leads to the degradation of the target protein.

- Targeted Therapies: By incorporating this compound into PROTACs, researchers can develop targeted therapies for diseases, including cancer. The molecule's structure allows for modification, which can enhance its biological activity and create derivatives with specific properties.

Niraparib Synthesis:

- Intermediate Compound: A compound similar to tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, is used as an intermediate in the synthesis of Niraparib.

- PARP Inhibitor: Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment, particularly effective in BRCA-1 and -2 mutant tumors.

Inhibitors of Protein Kinase B (Akt):

- Building Blocks: Piperidine derivatives, including tert-butyl 4-amino-4-(chlorophenyl)piperidine-1-carboxylates, are employed in the creation of protein kinase B (PKB) inhibitors . PKB, also known as Akt, is a critical enzyme in the PI3K−PKB−mTOR pathway, which regulates cell growth and survival .

- Selective Inhibition: Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) . These compounds have demonstrated significant selectivity for PKB over other kinases like PKA .

Structural Similarities

Several compounds share structural similarities with tert-butyl 4-amino-4-(chlorophenyl)piperidine-1-carboxylates:

- Piperidine Derivatives: Other piperidine derivatives with variations in the substituents on the piperidine ring.

- Aryl Piperidines: Compounds containing aryl groups attached to the piperidine ring, which can modify the compound's activity and selectivity.

- Halogenated Phenyl Derivatives: Compounds with different halogen substitutions on the phenyl ring, which can affect the compound's electronic and steric properties.

Experimental Evaluation

NLRP3 Inhibitory Activity:

- Pyroptosis Inhibition: Compounds synthesized using piperidine derivatives are evaluated for their ability to prevent NLRP3-dependent pyroptosis in differentiated THP-1 cells .

- Lactate Dehydrogenase (LDH) Measurement: The effectiveness of these compounds is assessed by measuring the lactate dehydrogenase (LDH) released in cell supernatants . A decrease in pyroptosis percentage indicates the inhibitory activity of the tested compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their distinguishing features:

Research and Application Insights

- Pharmaceutical Development: The target compound’s piperidine scaffold is critical in kinase inhibitor design, as seen in analogues like tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate, which is a precursor for benzimidazolone derivatives targeting oxidative stress pathways . Brominated analogues () are valuable in Suzuki-Miyaura cross-couplings for constructing biaryl systems in drug discovery.

- Regulatory and Handling Considerations: Safety data for tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () highlight the need for respiratory and dermal protection during handling, a precaution applicable to the target compound. Disposal protocols emphasize adherence to local regulations, particularly for halogenated waste ().

Biological Activity

tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, also known by its CAS number 917925-59-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H25ClN2O2 |

| Molecular Weight | 324.85 g/mol |

| CAS Number | 917925-59-8 |

| Structure | Structure |

Research indicates that compounds similar to this compound may interact with various biological targets, including protein kinases. Specifically, it is believed to inhibit the activity of Protein Kinase B (PKB or Akt), which plays a crucial role in cell growth and survival pathways often deregulated in cancer .

Biological Activity and Effects

- Antitumor Activity : In studies involving PKB inhibitors, compounds with structural similarities to this compound demonstrated significant antitumor effects in vivo, particularly in human tumor xenografts in nude mice . The inhibition of PKB signaling pathways is associated with reduced tumor growth and increased apoptosis in cancer cells.

- Selectivity : The selectivity of this compound for PKB over other kinases is noteworthy. For instance, modifications to the piperidine structure have led to compounds that show high selectivity for PKB while maintaining low activity against closely related kinases like PKA . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.

- Cellular Assays : In cellular assays, derivatives of this compound were shown to modulate biomarkers associated with PKB signaling, indicating their potential utility in cancer therapy .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on PKB Inhibition : In a study focusing on 4-benzylpiperidines, compounds structurally related to this compound exhibited potent inhibition of PKB with nanomolar potency. The study highlighted the importance of lipophilic substitutions in enhancing selectivity and bioavailability .

- In Vivo Efficacy : Another study evaluated the in vivo efficacy of PKB inhibitors derived from similar structures. These compounds were effective in reducing tumor size in animal models while demonstrating a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and carbamate protection. A literature-based approach involves reacting 4-chlorobenzylamine with tert-butyl piperidine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

- Cyclization : Use of sulfamoyl or carbamate intermediates to stabilize the piperidine ring (see synthesis of analogous compounds in ).

- Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are introduced via Boc anhydride in dichloromethane with catalytic DMAP .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Methodological Tip : Monitor reaction progress via TLC (silica GF254, eluent: ethyl acetate/hexane 3:7) and optimize temperature (20–50°C) to minimize side products like dechlorinated byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key Analytical Techniques :

Validation : Cross-reference with single-crystal X-ray data (e.g., piperidine-carboxylate analogs in ) to resolve spectral ambiguities.

Q. What safety protocols are critical during handling and storage?

- Personal Protective Equipment (PPE) : Use NIOSH-certified P95 respirators for dust control; nitrile gloves (0.11 mm thickness); chemical-resistant aprons .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis of the Boc group .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste handlers for incineration .

Contradiction Note : Some safety sheets lack data on decomposition products (e.g., ). Assume potential release of HCl or CO₂ under thermal stress (>150°C) and use fume hoods accordingly .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., unexpected stereochemistry or byproducts)?

Case Study : Discrepancies in Boc-deprotection yields (e.g., 70% vs. 90% in similar conditions).

- Hypothesis : Trace moisture or acidic impurities may accelerate premature deprotection.

- Methodology :

Data Interpretation : Use SHELX software () for crystallographic refinement to confirm stereochemical assignments and rule out racemization .

Q. What advanced spectroscopic methods can elucidate the compound’s stability under physiological conditions?

- NMR Dynamics : Perform ¹H/¹³C NMR in D₂O at 37°C to track hydrolysis of the Boc group (half-life estimation) .

- DSC/TGA : Analyze thermal stability (melting point ~120–125°C; decomposition onset >200°C) .

- UV-Vis Spectroscopy : Monitor λmax shifts (250–270 nm) in PBS buffer (pH 7.4) to assess aggregation or degradation over 24h .

Contradiction Alert : While lacks ecotoxicity data, assume low soil mobility (logPow ~2.5 predicted) and design biodegradation assays using OECD 301F .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Targeted Modifications :

- Piperidine Ring : Introduce substituents (e.g., methyl, fluorophenyl) to modulate lipophilicity (clogP 2.8 → 3.2) .

- 4-Chlorobenzyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. Methodology :

Molecular Docking : Use AutoDock Vina with PDEδ or similar targets (docking score <−8.0 kcal/mol indicates high affinity) .

In Vitro Assays : Test analogs in cell lines (e.g., HEK293) for cytotoxicity (IC₅₀) and target engagement (EC₅₀) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Optimization : Switch from batch to flow chemistry for Boc protection (residence time 30 min; 80% yield) .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing .

Data-Driven Scaling : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.